methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Overview
Description
Methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a complex organic compound featuring a triazolopyrimidine core, a fluorobenzyl group, and a thioacetate moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have shown to interact with their targets through hydrogen bonding . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle progression, leading to apoptosis induction within cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-fluorobenzyl azide and a suitable pyrimidine derivative under thermal or catalytic conditions.
Thioacetate Introduction: The triazolopyrimidine intermediate is then reacted with a thioacetate reagent, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioacetate moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) on the fluorobenzyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: The fluorine atom on the benzyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C with H2, lithium aluminum hydride (LiAlH4)
Substitution: NaOMe, potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities. Research into its mechanism of action and efficacy in preclinical models would be essential steps in this process.
Industry
Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties could also make it useful in materials science or as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
- Methyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
- Methyl 2-((3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
Uniqueness
Methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOUPCERRSPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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